molecular formula C21H19BrO5 B5132458 (3Z)-3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one

(3Z)-3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one

Cat. No.: B5132458
M. Wt: 431.3 g/mol
InChI Key: PXJJLXIFIODEOT-DHDCSXOGSA-N
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Description

(3Z)-3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one is a synthetic organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring substituted with bromine, methoxy, and ethoxy groups

Properties

IUPAC Name

(3Z)-3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO5/c1-4-26-16-7-5-13(6-8-16)19-11-15(21(23)27-19)9-14-10-17(22)20(25-3)12-18(14)24-2/h5-12H,4H2,1-3H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJJLXIFIODEOT-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3OC)OC)Br)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3OC)OC)Br)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Methoxylation: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Ethoxylation: Ethoxy groups are added using ethylating agents such as ethyl iodide or diethyl sulfate.

    Furan Ring Formation: The furan ring is formed through cyclization reactions involving appropriate precursors and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

(3Z)-3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(5-chloro-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one
  • (3Z)-3-[(5-fluoro-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one

Uniqueness

(3Z)-3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its chloro and fluoro analogs. The combination of methoxy and ethoxy groups further enhances its versatility in various chemical reactions and applications.

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